

Spectroscopic Profile of 2-Amino-6-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-bromophenol

Cat. No.: B1283759

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-6-bromophenol**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data from public databases is limited, this guide presents predicted spectroscopic data and detailed experimental protocols to facilitate its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-6-bromophenol**. This data is computationally generated based on the chemical structure and established spectroscopic principles and should be used as a reference for experimental validation.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 10.5	Broad Singlet	1H	OH
~6.8 - 7.0	Doublet	1H	Ar-H
~6.6 - 6.8	Doublet	1H	Ar-H
~6.5 - 6.7	Triplet	1H	Ar-H
~4.5 - 5.5	Broad Singlet	2H	NH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~145 - 150	C-OH
~135 - 140	C-NH ₂
~120 - 125	Ar-CH
~118 - 122	Ar-CH
~115 - 120	Ar-CH
~105 - 110	C-Br

Table 3: Predicted IR Absorption Data (KBr Pellet)

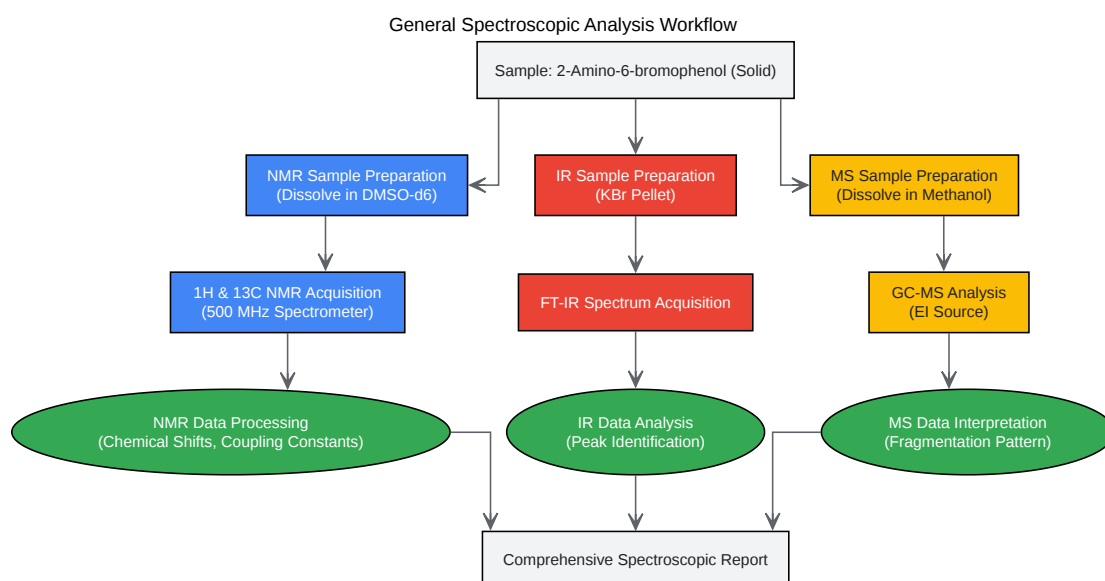
Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3600	Strong, Broad	O-H Stretch
3300 - 3500	Medium, Doublet	N-H Stretch (asymmetric & symmetric)
3000 - 3100	Medium	Aromatic C-H Stretch
1580 - 1620	Strong	C=C Aromatic Ring Stretch
1450 - 1500	Strong	C=C Aromatic Ring Stretch
1200 - 1300	Strong	C-O Stretch (Phenolic)
1000 - 1100	Medium	C-N Stretch
600 - 800	Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation Data

m/z	Relative Intensity (%)	Proposed Fragment
187/189	High	[M] ⁺ (Molecular ion with ³⁵ Br/ ³⁷ Br)
108	Medium	[M - Br] ⁺
80	Medium	[M - Br - CO] ⁺
53	Low	[C ₄ H ₅] ⁺

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like **2-Amino-6-bromophenol**.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com